2-(3-Hydroxy-3-methylbutyl)phenol

Fragment-based drug discovery FBDD library design Physicochemical profiling

This ortho-substituted phenol features a unique branched tertiary alcohol, ensuring strict Rule of Three compliance (MW 180.24, cLogP 1.84) ideal for fragment-based drug discovery. Its precise substitution pattern is critical for maintaining SAR, distinguishing it from generic phenol analogs. Ideal for FBDD library construction, fragment linking, and QSPR model validation.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 4167-73-1
Cat. No. B1586627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-3-methylbutyl)phenol
CAS4167-73-1
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC=CC=C1O)O
InChIInChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3
InChIKeyHULLBXYBMZDZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxy-3-methylbutyl)phenol (CAS 4167-73-1): Baseline Characterization and Fragment‑Based Discovery Profile


2-(3-Hydroxy-3-methylbutyl)phenol (CAS 4167-73-1, MF C11H16O2, MW 180.24) is an ortho‑substituted phenol featuring a branched 3‑hydroxy‑3‑methylbutyl side chain. The compound is classified as a fragment molecule and serves as a privileged scaffold for molecular linking, expansion, and modification in fragment‑based drug discovery (FBDD) . Its predicted physicochemical parameters (cLogP 1.84, H‑bond donors 2, H‑bond acceptors 2) place it within the established “Rule of Three” space for fragment libraries , distinguishing it from larger, non‑fragment synthetic building blocks.

Why Generic Substitution of 2-(3-Hydroxy-3-methylbutyl)phenol Fails in Fragment‑Based and Synthetic Applications


In FBDD, even subtle alterations to a fragment’s structure—such as moving the hydroxyalkyl substituent from the ortho to the para position or replacing the tertiary alcohol with a primary hydroxyl—drastically alter hydrogen‑bonding networks, steric complementarity, and overall binding entropy [1]. 2-(3-Hydroxy-3-methylbutyl)phenol’s precise ortho substitution pattern, branched tertiary alcohol, and balanced lipophilicity (cLogP 1.84) are not interchangeable with generic “phenol” or “hydroxyalkylphenol” analogs; such substitutions would invalidate the structure–activity relationship (SAR) established for a given target or synthetic sequence . The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differential Evidence for 2-(3-Hydroxy-3-methylbutyl)phenol Against Closest Analogs


Rule of Three Compliance: Physicochemical Validation for Fragment‑Based Screening

2-(3-Hydroxy-3-methylbutyl)phenol fully satisfies the “Rule of Three” (RO3) guidelines for fragment libraries: molecular weight <300 Da, cLogP ≤3, H‑bond donors ≤3, and H‑bond acceptors ≤3 . In contrast, many simple phenolic fragments (e.g., 4‑tert‑butylphenol) exceed the cLogP threshold (cLogP 3.3) , while larger synthetic building blocks routinely violate multiple RO3 parameters. Adherence to RO3 correlates with higher hit rates and more efficient chemical space sampling in fragment screens [1].

Fragment-based drug discovery FBDD library design Physicochemical profiling

Ortho‑Hydroxyalkyl Substitution Confers Distinct Lipophilicity and Boiling Point

The compound’s ortho‑substituted 3‑hydroxy‑3‑methylbutyl chain substantially increases boiling point (308.8 °C) and cLogP (1.84) relative to unsubstituted phenol (boiling point 181.7 °C, cLogP 1.48) [1]. This 127 °C elevation in boiling point reflects enhanced intermolecular hydrogen bonding and reduced volatility, which directly impacts purification strategy (e.g., distillation vs. recrystallization).

Lipophilicity Boiling point Ortho effect

High Melting Point Enables Reliable Crystalline Handling and Purity Assessment

2-(3-Hydroxy-3-methylbutyl)phenol exhibits a well‑defined melting point of 110–112 °C . This is in stark contrast to many closely related hydroxyalkylphenols (e.g., 4‑(2‑hydroxyphenyl)butan‑2‑ol, mp 54–56 °C ) and to phenol itself (mp 40.5 °C [1]). The higher melting point and solid crystalline nature at room temperature facilitate accurate weighing, storage stability, and the use of melting point as a rapid identity/purity check.

Melting point Crystallinity Analytical reference

One‑Step High‑Yield Synthesis from Dihydrocoumarin Enables Cost‑Effective Access

The compound is accessible in a single synthetic step from dihydrocoumarin via Grignard addition with methylmagnesium chloride, achieving a reported yield of 100% (6.07 g from 5.0 g dihydrocoumarin) . This contrasts with multi‑step sequences required for many ortho‑substituted phenolic fragments, which often suffer from cumulative yield losses and require chromatographic purification. The quantitative yield and straightforward work‑up reduce procurement cost and increase supply reliability.

Synthetic efficiency Grignard reaction Scalability

High‑Value Application Scenarios for 2-(3-Hydroxy-3-methylbutyl)phenol Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Library Construction

The compound’s strict Rule of Three compliance (MW 180, cLogP 1.84, HBD 2, HBA 2) makes it an ideal building block for FBDD libraries targeting novel protein binding sites [1]. Its ortho‑hydroxyalkyl substitution provides a unique hydrogen‑bonding vector that can be exploited in fragment growing or linking strategies.

Analytical Reference Standard and Purity Control

The well‑defined melting point (110–112 °C) and crystalline nature enable its use as a secondary reference standard for HPLC/GC calibration and as a system suitability test compound in analytical method development . The high melting point ensures stable storage and handling.

Synthetic Intermediate for Complex ortho‑Substituted Phenols

The one‑step, quantitative synthesis from dihydrocoumarin positions this compound as a cost‑effective starting material for the preparation of more elaborate ortho‑substituted phenolic derivatives, including ligands for metalloenzymes and precursors for heterocyclic scaffolds.

Physicochemical Probe in QSAR and Property Prediction Studies

The compound’s predicted and experimentally measured physicochemical parameters (cLogP 1.84, boiling point 308.8 °C) provide a valuable data point for quantitative structure–property relationship (QSPR) models aimed at predicting the behavior of ortho‑substituted phenols in drug discovery and agrochemical research .

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